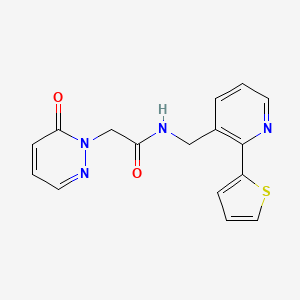

![molecular formula C20H17N3O2S B2679042 2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031625-25-8](/img/structure/B2679042.png)

2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

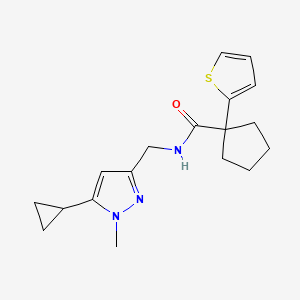

The compound “2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a heterocyclic compound with a molecular formula of C20H17N3O2S. It belongs to the class of thioxopyrimidines, which are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a pyrimidine ring fused to a pyrrole ring . It also has a methoxybenzylthio group and a phenyl group attached to it.Aplicaciones Científicas De Investigación

Eco-Friendly Synthesis and Biological Activity

Some pyridopyrimidinones derivatives, sharing a similar chemical motif, have been synthesized and characterized for their biological activity and as corrosion inhibitors for carbon steel in acidic solutions. These derivatives, including compounds with methoxybenzyl groups, were found to act as mixed-type inhibitors, showing increased efficiency with concentration and adhering to the Langmuir adsorption isotherm. This indicates the compound's potential in materials science, particularly in corrosion inhibition (Abdallah, Shalabi, & Bayoumy, 2018).

Antimicrobial and Antifungal Agents

Compounds derived from visnaginone and khellinone, similar in complexity to the target compound, have been synthesized and shown to possess analgesic and anti-inflammatory activities. Their evaluation as COX-1/COX-2 inhibitors highlights their potential in developing new therapeutic agents, suggesting that the compound could also have medicinal chemistry applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiinflammatory and Analgesic Activities

A series of pyrrolidin-2-ones, analogous to the target compound in terms of bioactive design, were synthesized and evaluated for their anti-inflammatory and analgesic properties, along with dual inhibition of prostaglandin and leukotriene synthesis. Some of these compounds were found to be equipotent to indomethacin, a well-known anti-inflammatory drug, but with reduced ulcerogenic effects, indicating the potential for the development of safer anti-inflammatory medications (Ikuta et al., 1987).

ROCK Inhibitors for Drug Discovery

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, structurally related to the compound , have been discovered as a new class of ROCK inhibitors. These compounds, particularly one with significant potency against ROCK I and II, demonstrate potential applications in drug discovery for diseases related to ROCK enzyme dysregulation, highlighting the broad applicability of pyrimidine derivatives in medicinal chemistry (Miao et al., 2020).

Direcciones Futuras

The potential of thioxopyrimidines and their analogs is still not exhausted, despite decades of search for bioactive agents among compounds with a pyrimidine moiety . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules, thus determining the need to develop new effective methods for their synthesis .

Propiedades

IUPAC Name |

2-[(3-methoxyphenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-25-15-9-5-6-13(10-15)12-26-20-22-17-16(14-7-3-2-4-8-14)11-21-18(17)19(24)23-20/h2-11,21H,12H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHJHCRLZPTORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

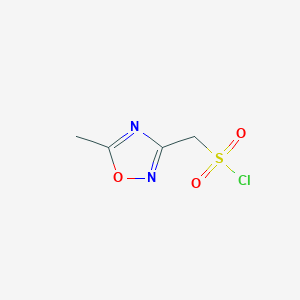

![2-Chloro-N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]acetamide](/img/structure/B2678959.png)

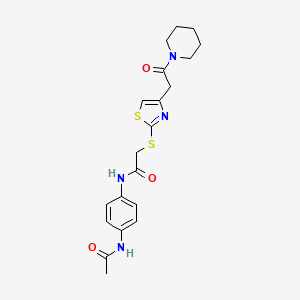

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2678960.png)

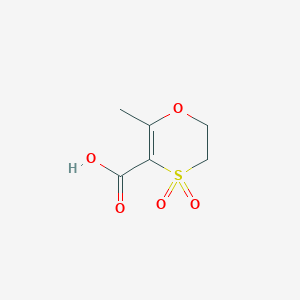

![N-(sec-butyl)-2-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2678962.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2678965.png)

![3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2678967.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678971.png)

![(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2678974.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2678977.png)

![Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2678980.png)